N'-[4-(dipropylamino)benzylidene]benzohydrazide
Overview
Description
“N’-[4-(dipropylamino)benzylidene]benzohydrazide” is a chemical compound that has been studied for its potential applications in various fields. It has been identified as a dynamin GTPase inhibitor that can suppress cancer cell migration and invasion by inhibiting actin polymerization . It has also been linked to the design and synthesis of potent α-glucosidase inhibitors .
Synthesis Analysis
The synthesis of N’-substituted benzylidene benzohydrazides, including “N’-[4-(dipropylamino)benzylidene]benzohydrazide”, involves the condensation of aromatic aldehydes and commercially available 4-(tert-butyl)benzoic acid . The structure of these derivatives was confirmed using 1H- and 13C-NMR, FTIR, Mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of “N’-[4-(dipropylamino)benzylidene]benzohydrazide” and its derivatives was confirmed using various techniques such as 1H- and 13C-NMR, FTIR, Mass spectrometry, and elemental analysis .Chemical Reactions Analysis
“N’-[4-(dipropylamino)benzylidene]benzohydrazide” and its derivatives have been found to exhibit good inhibition with IC50 values in the range of 0.01 to 648.90 µM, compared with acarbose as the positive control . The kinetic study revealed that they are noncompetitive inhibitors toward α-glucosidase .Mechanism of Action
“N’-[4-(dipropylamino)benzylidene]benzohydrazide” markedly reduced in vitro actin polymerization, and dose-dependently inhibited phosphatidylserine-stimulated dynamin GTPase activity . It significantly suppressed both the recruitment of dynamin 2 to the leading edge in U2OS cells and ruffle formation in H1299 cells .
Properties
IUPAC Name |
N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-14-23(15-4-2)19-12-10-17(11-13-19)16-21-22-20(24)18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3,(H,22,24)/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQLFNFNHUKRAL-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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